

Magnetic properties of copper chromium oxide phases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium copper oxide

Cat. No.: B078546

[Get Quote](#)

An In-depth Technical Guide on the Magnetic Properties of Copper Chromium Oxide Phases

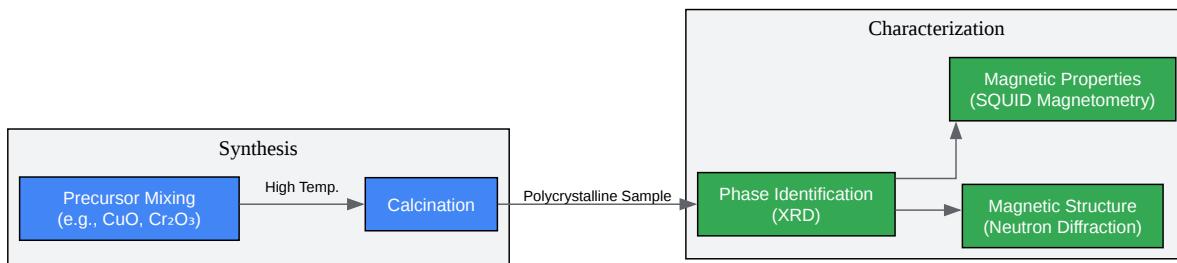
Introduction

Copper chromium oxides are a class of inorganic compounds that exhibit a fascinating array of magnetic and electronic properties, making them a subject of intense research. These properties are intrinsically linked to their crystal structures and the specific oxidation states and coordination environments of the copper and chromium ions. The interplay between structure, magnetism, and electronic transport in these materials has led to the discovery of phenomena such as multiferroicity and ferrimagnetism, opening up possibilities for their use in next-generation electronic and spintronic devices. This guide provides a comprehensive overview of the magnetic properties of the most prominent copper chromium oxide phases, focusing on the spinel CuCr_2O_4 and the delafossite CuCrO_2 . It is intended for researchers, scientists, and professionals in materials science and related fields.

Copper Chromite (CuCr_2O_4): A Jahn-Teller Distorted Ferrimagnetic Spinel

The CuCr_2O_4 phase crystallizes in a spinel structure, a common crystal structure for many oxides with the general formula AB_2O_4 . In the case of CuCr_2O_4 , the divalent copper ions (Cu^{2+}) occupy the tetrahedral (A) sites, while the trivalent chromium ions (Cr^{3+}) occupy the octahedral (B) sites, making it a normal spinel.^[1]

A key feature of CuCr₂O₄ is the tetragonal distortion it undergoes from a cubic spinel structure at high temperatures (around 600-865 K).[2][3] This distortion is a direct consequence of the Jahn-Teller effect, where the degenerate electronic state of the Cu²⁺ ion in the tetrahedral coordination is lifted, resulting in a flattening of the CuO₄ tetrahedra.[2][3] This structural distortion has a significant influence on the magnetic properties of the material.


CuCr₂O₄ exhibits ferrimagnetism at low temperatures.[1][2] This magnetic ordering arises from the antiferromagnetic coupling between the magnetic moments of the Cu²⁺ ions on the A sites and the Cr³⁺ ions on the B sites. Neutron scattering studies have revealed a complex magnetic structure with two canted Cr³⁺ sublattices and one Cu²⁺ sublattice that are coupled antiferromagnetically below the transition temperature.[4] The ferrimagnetic transition, or Curie temperature (T_C), occurs in the range of 122 K to 157 K.[1][2][4]

Quantitative Magnetic Data for CuCr₂O₄

Property	Value	Reference
Crystal Structure	Tetragonally distorted spinel (I4 ₁ /amd)	[2]
Magnetic Ordering	Ferrimagnetic	[1][2]
Curie Temperature (T _C)	122 - 157 K	[2][4]
Saturation Magnetic Moment	~0.36 μ _B/f.u.	[3]
High-Temperature Structural Transition	~853 - 865 K (to cubic Fd $\bar{3}$ m)	[2]

Experimental Workflow for CuCr₂O₄ Characterization

The synthesis and characterization of CuCr₂O₄ typically involve a series of well-defined steps to ensure the desired phase purity and to accurately measure its properties.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization of CuCr₂O₄.

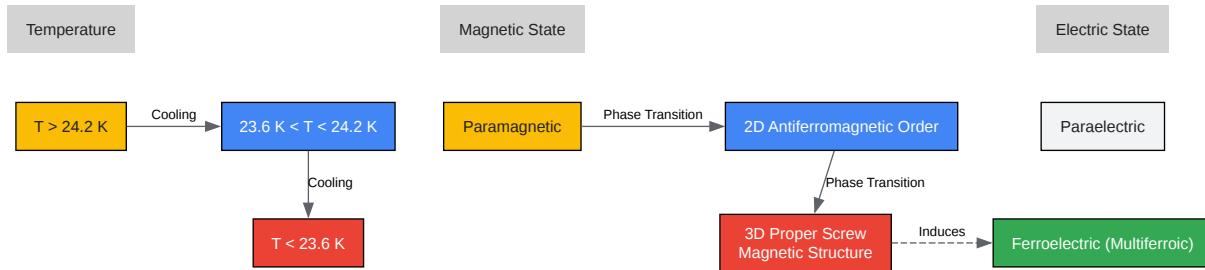
Copper Chromium Oxide (CuCrO₂): A Multiferroic Delafossite

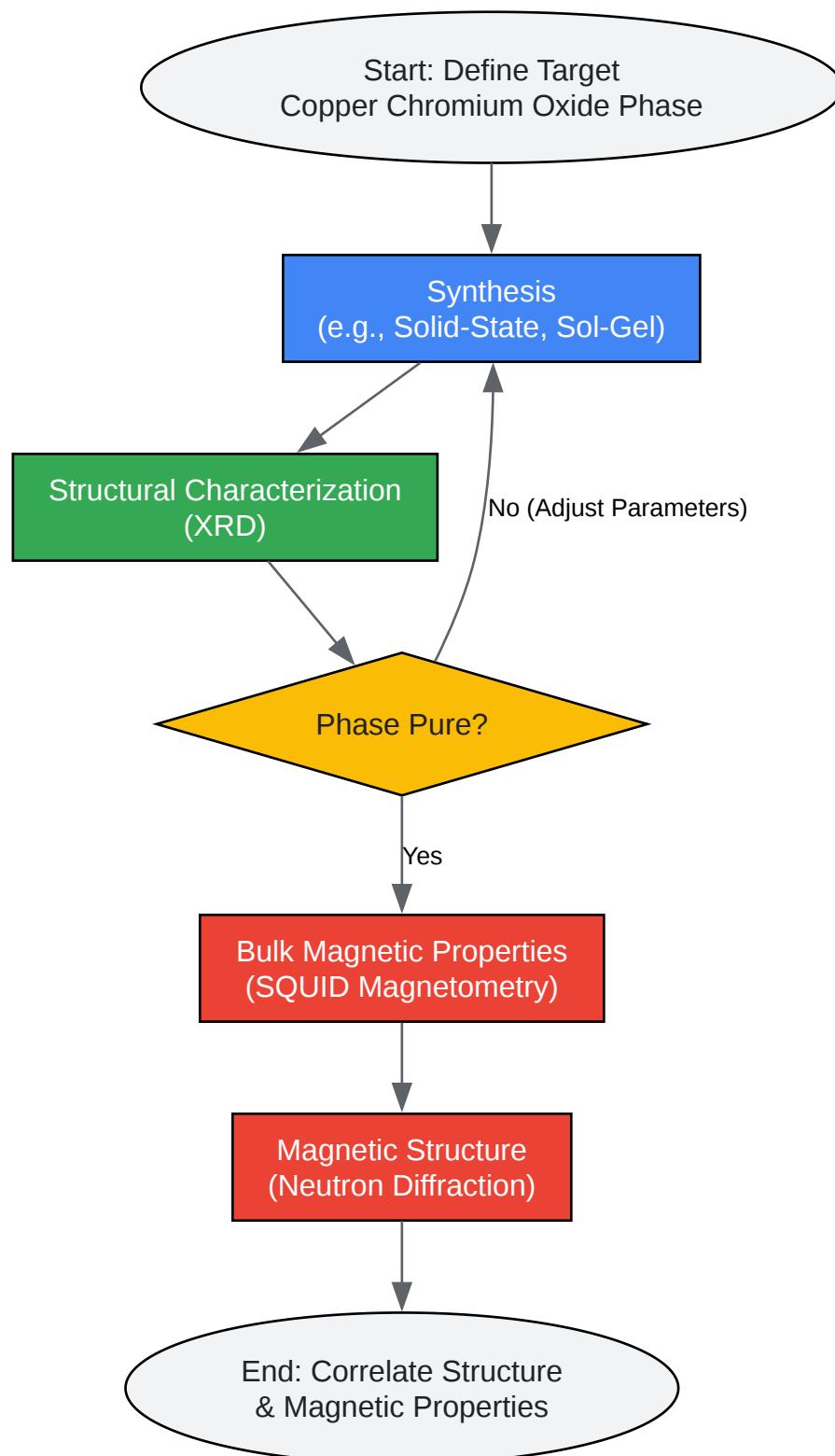
CuCrO₂ belongs to the delafossite family of oxides, which are characterized by a layered crystal structure with the general formula ABO₂.^[5] In CuCrO₂, layers of linearly coordinated Cu⁺ ions are separated by layers of edge-sharing CrO₆ octahedra, forming a triangular lattice of magnetic Cr³⁺ ions.^[5] This geometric arrangement of magnetic ions leads to magnetic frustration and complex magnetic behavior.

CuCrO₂ is a multiferroic material, meaning it exhibits both magnetic ordering and ferroelectric polarization.^{[5][6]} Its magnetic properties are characterized by two distinct and closely spaced phase transitions at low temperatures.^{[7][8]}

- T_N1 ≈ 24.2 K: The initial transition is to an antiferromagnetic state that is essentially two-dimensional. In this phase, there are long-range magnetic correlations within the triangular Cr³⁺ layers, but the layers themselves are uncorrelated along the c-axis.^{[7][8]}
- T_N2 ≈ 23.6 K: Below this second transition temperature, the magnetic structure becomes a fully three-dimensional, non-collinear proper screw.^{[6][7][8]} This specific 3D magnetic

ordering breaks inversion symmetry and induces a spontaneous electric polarization, giving rise to its multiferroic properties.[6][7]


The dominant magnetic interactions in CuCrO₂ are antiferromagnetic.[5][9] The multiferroic state is only realized in the low-temperature, 3D ordered phase.[7][8]


Quantitative Magnetic Data for CuCrO₂

Property	Value	Reference
Crystal Structure	Rhombohedral Delafossite (R $\bar{3}$ m)	[5]
Magnetic Ordering	Antiferromagnetic	[5]
Upper Transition Temp. (T_N1)	~24.2 K	[6][7][8]
Lower Transition Temp. (T_N2)	~23.6 K	[6][7][8]
Magnetic Structure (T_N2 < T < T_N1)	2D Antiferromagnetic	[7][8]
Magnetic Structure (T < T_N2)	3D Proper Screw	[6][7][8]

Relationship Between Temperature, Magnetism, and Multiferroicity in CuCrO₂

The emergence of multiferroicity in CuCrO₂ is directly coupled to the evolution of its magnetic structure as the temperature is lowered.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Magnetic Properties of Substituted Delafossite-Type Oxides CuCr_{1-x}Sc_xO₂ [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. [1109.1747] Magnetic structure of CuCrO₂: a single crystal neutron diffraction study [arxiv.org]
- 8. Magnetic structure of CuCrO₂: a single crystal neutron diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- To cite this document: BenchChem. [Magnetic properties of copper chromium oxide phases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078546#magnetic-properties-of-copper-chromium-oxide-phases>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com